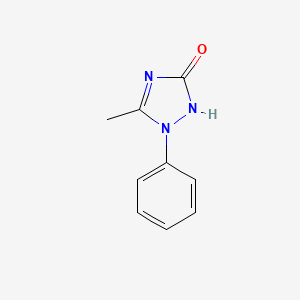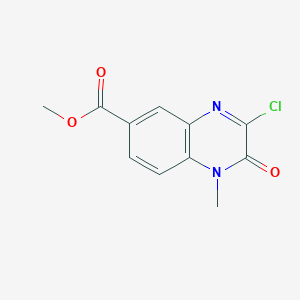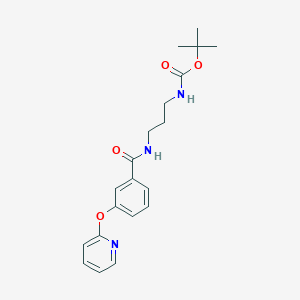
3-methyl-2-phenyl-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-phenyl-1H-1,2,4-triazol-5-one, also known as MPT, is a heterocyclic compound that has been a subject of interest in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MPT has been widely studied due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Applications De Recherche Scientifique
Catalyst Activation and Transfer Hydrogenation
3-Methyl-2-phenyl-1H-1,2,4-triazol-5-one derivatives have been explored in catalyst activation and transfer hydrogenation processes. Studies have shown that complexes derived from 1,2,3-triazoles, synthesized via click reactions, can act as catalysts for oxidation of alcohols and transfer hydrogenation of carbonyl compounds. These processes highlight the utility of triazole derivatives in catalytic transformations, offering a versatile approach for the synthesis of various organic compounds (Saleem et al., 2014); (Saleem et al., 2013).
Structural and Electronic Studies
The structural and electronic properties of triazole derivatives have been extensively studied. Through techniques such as single-crystal X-ray diffraction and DFT calculations, insights into the molecular structure, stability, and reactivity of these compounds have been provided. These studies are crucial for understanding the physicochemical characteristics of triazole derivatives and their potential applications in various scientific fields (Ahmed et al., 2016).
Antimicrobial and Antioxidant Properties
Triazole derivatives have shown promising antimicrobial and antioxidant properties. The synthesis of new triazole compounds and their evaluation against various microbial strains have contributed to the development of potential therapeutic agents. Furthermore, the antioxidant activities of these compounds have been assessed, providing valuable information for their application in combating oxidative stress (Bhat et al., 2016).
Optical and Electrical Properties
Research into the optical and electrical properties of triazole derivatives has revealed their potential in material science applications. Studies on the dispersion of linear and nonlinear optical susceptibilities, along with hyperpolarizability, suggest that these compounds could be utilized in the development of new optical materials and devices (Reshak et al., 2011).
Enzyme Inhibition and Biological Activity
The enzyme inhibition and biological activity of triazole derivatives have been a subject of interest for their potential in medicinal chemistry. The synthesis and characterization of triazole-based compounds have led to the identification of new agents with significant anti-inflammatory and antibacterial properties. These findings contribute to the ongoing search for novel therapeutic compounds (Tozkoparan et al., 2000).
Mécanisme D'action
Target of Action
The primary target of the compound 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE is the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .
Mode of Action
5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE interacts with its target, the enzyme protoporphyrinogen oxidase, by inhibiting its activity . This inhibition causes the accumulation of protoporphyrin IX, which is involved in the light-dependent formation of singlet oxygen responsible for membrane peroxidation .
Biochemical Pathways
The inhibition of protoporphyrinogen oxidase by 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE affects the heme and chlorophyll biosynthesis pathways . The accumulation of protoporphyrin IX leads to the production of singlet oxygen, which can cause oxidative damage to cellular components .
Result of Action
The molecular and cellular effects of 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE’s action primarily involve the disruption of heme and chlorophyll biosynthesis . This disruption can lead to oxidative damage due to the production of singlet oxygen .
Propriétés
IUPAC Name |
3-methyl-2-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-10-9(13)11-12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRMCMFWQKFJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)
![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)


![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2680231.png)

![2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2680234.png)
